![molecular formula C7H13N B2689964 (Spiro[2.3]hex-1-ylmethyl)amine CAS No. 1540020-17-4](/img/structure/B2689964.png)

(Spiro[2.3]hex-1-ylmethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

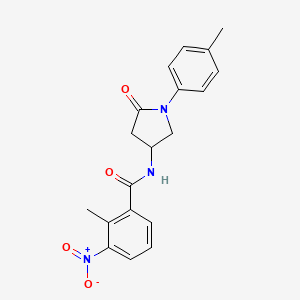

“(Spiro[2.3]hex-1-ylmethyl)amine” is a chemical compound with the molecular formula C7H13N . It is used in research and has a molecular weight of 111.18 .

Physical And Chemical Properties Analysis

“(Spiro[2.3]hex-1-ylmethyl)amine” has a molecular weight of 111.18 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Synthesis and Functional Applications

- Synthesis of Functionalized Oxindoles : (Spiro[2.3]hex-1-ylmethyl)amine and similar compounds have been utilized in synthesizing functionalized oxindoles, which have applications in cancer research. A study demonstrates the preparation of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles with potential anticancer activity against human leukemia K562 cell line (Filatov et al., 2017).

Applications in Solar Energy and Material Science

- Enhancing Solar Cell Efficiency : A spiro-linked molecule, which is structurally related to (Spiro[2.3]hex-1-ylmethyl)amine, has been used to increase the efficiency of solid-state excitonic solar cells. This enhancement is attributed to exciton energy transfer and nanoscale charge generation (Driscoll et al., 2010).

Applications in Corrosion Detection

- Early Detection of Steel Corrosion : Spiro compounds, including variants of (Spiro[2.3]hex-1-ylmethyl)amine, have been employed in smart epoxy coatings for early corrosion detection in steel. These indicators become fluorescent in the presence of corrosion, providing a nondestructive method for early detection (Augustyniak et al., 2009).

Applications in Polymer Technology

- Polyimide Synthesis : Novel polyimides derived from spiro compounds, similar to (Spiro[2.3]hex-1-ylmethyl)amine, have shown high organosolubility and optical transparency. These polyimides are useful in creating transparent, flexible films with low moisture absorption and low dielectric constants, which have potential applications in electronic and optical devices (Zhang et al., 2010).

Medical and Biological Applications

- Analgesic Research : Research on compounds structurally related to (Spiro[2.3]hex-1-ylmethyl)amine has led to the discovery of cebranopadol, a potent analgesic that acts on NOP and opioid receptors. This discovery is significant for the treatment of chronic nociceptive and neuropathic pain (Schunk et al., 2014).

Synthetic Chemistry and Material Science Applications

Organocatalytic Synthesis : Spiro[pyrrolidin-3,3'-oxindoles], which are closely related to (Spiro[2.3]hex-1-ylmethyl)amine, have been synthesized using organocatalytic methods. These derivatives exhibit significant biological activities and are important in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Electron Acceptor in Organic Electronics : Spiro compounds, structurally similar to (Spiro[2.3]hex-1-ylmethyl)amine, have been used as electron acceptors in organic light-emitting diodes, particularly in exciplex thermally activated delayed fluorescence. This application is crucial for developing high-efficiency organic electronic devices (Cao et al., 2018).

properties

IUPAC Name |

spiro[2.3]hexan-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-5-6-4-7(6)2-1-3-7/h6H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGWNLXMFBOMDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC2CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-(thiophen-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2689881.png)

![methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate](/img/structure/B2689888.png)

![N-(2,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2689895.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide](/img/structure/B2689898.png)

![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/no-structure.png)

![N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide](/img/structure/B2689904.png)